(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone
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Description
(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20Cl2N8O and its molecular weight is 447.32. The purity is usually 95%.
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Biological Activity
The compound (4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring linked to a triazole-pyrimidine moiety and an azetidine structure. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.
Molecular Properties:
- Molecular Weight: 432.3 g/mol
- LogP (Octanol/Water Partition Coefficient): 4.2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The piperazine moiety often interacts with neurotransmitter receptors such as serotonin and dopamine receptors, which may contribute to its psychoactive effects.
- Inhibition of Enzymatic Activity: The triazole component is known for its ability to inhibit certain enzymes involved in cellular signaling pathways, potentially leading to antiproliferative effects.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.
Antiproliferative Effects
Research indicates that derivatives of this compound show significant antiproliferative activity against cancer cell lines. For instance, compounds containing the triazole-pyrimidine structure have been reported to inhibit the growth of HT29 colon cancer cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria.
Neuropharmacological Effects
Given the piperazine structure's affinity for central nervous system receptors, this compound may exhibit anxiolytic or antidepressant-like effects. Animal studies have shown that similar piperazine derivatives can modulate serotonin levels and improve mood-related behaviors .
Case Studies and Research Findings
-
Case Study on Anticancer Activity:
A study conducted by Blokhina et al. highlighted the anticancer potential of triazole derivatives in treating resistant cancer cell lines. The findings suggested that modifications to the piperazine and triazole components could enhance efficacy . -
Antimicrobial Research:
In a comprehensive review on antimicrobial agents, compounds similar to the one were shown to possess significant activity against various pathogens, suggesting a broad spectrum of antimicrobial action . -
Neuropharmacological Evaluation:
A recent study explored the anxiolytic properties of piperazine derivatives in animal models, indicating that these compounds could be potential candidates for treating anxiety disorders .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N8O/c1-26-17-16(24-25-26)18(23-11-22-17)29-9-12(10-29)19(30)28-6-4-27(5-7-28)13-2-3-14(20)15(21)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCSUYCSLBHKQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.